Cas no 1784989-63-4 (6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole)

6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole
- EN300-1997752
- 6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
- 1784989-63-4
-
- インチ: 1S/C14H17ClN2/c1-17-9-11(6-10-4-5-16-8-10)13-3-2-12(15)7-14(13)17/h2-3,7,9-10,16H,4-6,8H2,1H3
- InChIKey: JQXLBXCKJXYVAK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2CC1CNCC1
計算された属性
- せいみつぶんしりょう: 248.1080262g/mol
- どういたいしつりょう: 248.1080262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 17Ų
6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997752-0.05g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1997752-2.5g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1997752-0.1g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 0.1g |
$1307.0 | 2023-09-16 | ||
Enamine | EN300-1997752-1.0g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 1g |
$1485.0 | 2023-05-31 | ||
Enamine | EN300-1997752-5.0g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 5g |
$4309.0 | 2023-05-31 | ||
Enamine | EN300-1997752-10.0g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 10g |
$6390.0 | 2023-05-31 | ||
Enamine | EN300-1997752-0.25g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1997752-10g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 10g |
$6390.0 | 2023-09-16 | ||
Enamine | EN300-1997752-0.5g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 0.5g |
$1426.0 | 2023-09-16 | ||
Enamine | EN300-1997752-1g |
6-chloro-1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole |
1784989-63-4 | 1g |
$1485.0 | 2023-09-16 |
6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indoleに関する追加情報
Introduction to 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole (CAS No. 1784989-63-4)
6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole, identified by the CAS number 1784989-63-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This indole derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in drug discovery and development. The compound’s molecular framework, featuring a chloro substituent, a methyl group, and a pyrrolidinyl moiety attached to an indole core, suggests diverse interactions with biological targets, which has fueled its exploration in various therapeutic contexts.
The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in bioactive molecules across multiple pharmacological classes. Indoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of functional groups such as chlorine and pyrrolidinyl derivatives further modulates these activities, often enhancing binding affinity and selectivity towards specific biological targets. In the case of 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole, the combination of these substituents may confer unique pharmacological profiles that distinguish it from other indole-based compounds.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive molecules like 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole. These methodologies allow researchers to predict potential interactions between the compound and biological targets, such as enzymes and receptors, with high precision. The chloro substituent in the molecule is particularly noteworthy, as it is often involved in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding. Additionally, the pyrrolidinyl group can contribute to metabolic stability and solubility, key factors in drug design.
One of the most compelling aspects of 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole is its potential application in the treatment of neurological disorders. Indole derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The structural features of this compound suggest that it may interact with serotonin receptors (5-HT receptors) or other related targets, potentially leading to therapeutic effects similar to those observed with established psychotropic drugs.
Moreover, the methyl group at the 3-position of the indole ring adds another layer of complexity to the compound’s pharmacological profile. Methyl-substituted indoles have been reported to exhibit enhanced bioavailability due to improved lipophilicity and metabolic stability. This characteristic is particularly advantageous for oral administration, where first-pass metabolism can significantly reduce drug efficacy. The presence of both chloro and pyrrolidinyl substituents may also influence the compound’s solubility profile, affecting its absorption and distribution within the body.
In vitro studies have begun to unravel the mechanistic basis of 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole’s biological activity. Initial experiments suggest that the compound exhibits moderate affinity for certain serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. These receptors are known to be involved in various physiological processes, including mood regulation, appetite control, and cognitive function. By modulating these receptors, 6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole may offer therapeutic benefits in conditions where serotonin receptor dysregulation plays a role.
The pyrrolidinyl moiety is another critical feature that warrants further investigation. Pyrrolidine derivatives are commonly found in pharmaceuticals due to their ability to enhance binding affinity through favorable interactions with biological targets. In this context, the pyrrolidinyl group in 6-chloro-1-methyl-3-(pyrrolidin-3-ylmethyl)-1H-indole could contribute to stable binding through hydrogen bonding or hydrophobic interactions with amino acid residues in protein targets. This interaction could be further optimized through structural modifications aimed at improving selectivity and potency.
Recent research has also highlighted the importance of metabolic profiling in evaluating the potential of novel compounds like 6-chloro-1-methyl-3-(pyrrolidin-ylmethyl)-1H-indole. Understanding how a compound is metabolized by enzymes such as cytochrome P450 (CYP450) is crucial for predicting its pharmacokinetic properties and potential drug-drug interactions. Preliminary studies suggest that this compound may be metabolically stable under normal conditions but could undergo biotransformation via CYP450 enzymes into active or inactive metabolites. Further investigation into its metabolic pathways will provide valuable insights into its clinical applicability.
The synthesis of 6-chloro-l-methyl-l-(pyrrolidin-l l -ylmethyl)-l H -indole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include chlorination of an indole precursor followed by nucleophilic substitution with a methylated pyrrolidine derivative. Advanced synthetic techniques such as transition-metal catalysis have been employed to improve reaction efficiency and selectivity. The development of efficient synthetic routes is essential for scaling up production and conducting large-scale pharmacological studies.
The pharmaceutical industry continues to invest heavily in discovering new therapeutic agents derived from indole scaffolds due to their proven efficacy across multiple disease areas. 6-chloro-l-methyl-l-(pyrrolidino l l -y lm eth yl)-l H -ind ole represents one such promising candidate that warrants further exploration. Its unique structural features combined with preliminary biological activity make it an attractive molecule for drug development efforts aimed at addressing unmet medical needs.
In conclusion,6-chloro-l-methy l -l -(py rro lidino l l -y lm eth yl)-l H -ind ole (CAS No.l 7 8 4 9 8 9 -63 -4) is a structurally complex ind ole derivative with significant potential as a pharmaceutical lead compound . Its unique combination of functional groups suggests diverse biological activities , particularly in neurological disorders . Ongoing research into its pharmacological properties , synthetic pathways , and metabolic fate will be crucial for determining its future role i n medicine . As our understanding o f this compoun d evolves , it holds promise as a valuable addition t o t he pharma ceutical arsenal . p >
1784989-63-4 (6-chloro-1-methyl-3-(pyrrolidin-3-yl)methyl-1H-indole) 関連製品
- 21721-78-8(2-(Chloroacetyl)aminobenzamide)
- 2034314-50-4((5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone)
- 2228688-58-0(1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one)
- 1368296-24-5(3-(N-benzylacetamido)-2-methylpropanoic acid)
- 2361878-79-5(N-2-(4,4-dimethylazepan-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)
- 2092201-69-7(methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate)
- 883545-76-4(2-(2-Methoxy-1-methyl-ethoxy)-phenylamine)
- 1803760-41-9(5-Cyano-2-methyl-3-(trifluoromethoxy)phenylacetic acid)
- 125764-79-6(4-isocyanopyridine)
- 1040641-16-4(1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one)




